

Introduction: The Significance of Biaryl Scaffolds

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Compound of Interest

Compound Name: 4-(3-Cyanophenyl)-2-nitrophenol

CAS No.: 1261932-80-2

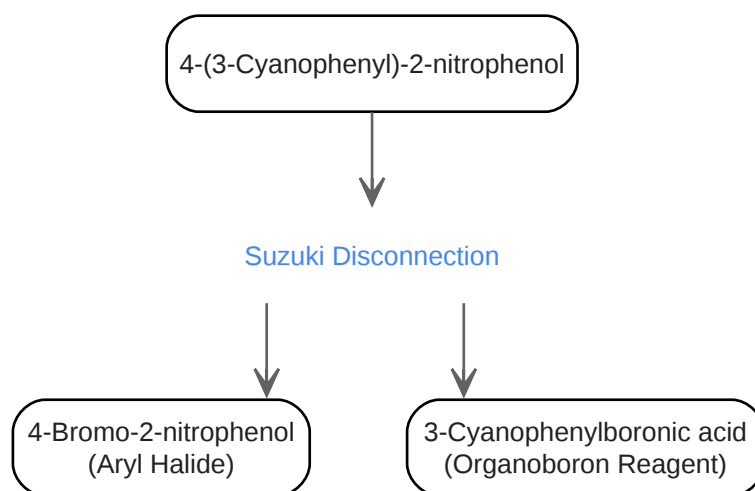
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Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The targeted compound, **4-(3-Cyanophenyl)-2-nitrophenol**, combines several key functional groups: a phenolic hydroxyl, a nitro group, a cyano group, and the biaryl linkage. This unique combination makes it an attractive intermediate for further chemical elaboration. The synthesis of such molecules with high efficiency and selectivity is a critical task in modern organic chemistry, frequently addressed through palladium-catalyzed cross-coupling reactions.[2][3]

Retrosynthetic Analysis and Strategic Approach

The most logical and robust approach for constructing the central carbon-carbon bond in **4-(3-Cyanophenyl)-2-nitrophenol** is the Suzuki-Miyaura cross-coupling reaction.[4] This powerful palladium-catalyzed method involves the coupling of an organoboron species with an organohalide. Our retrosynthetic analysis, therefore, disconnects the target molecule into two key precursors: 4-Bromo-2-nitrophenol and 3-Cyanophenylboronic acid.



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Caption: Retrosynthetic analysis of the target compound.

This strategy allows for a convergent synthesis where the two key fragments are prepared separately and then combined in a final, high-yielding step.

Part 1: Synthesis of Key Precursors

The success of the final coupling step is contingent upon the availability of high-purity starting materials.

Synthesis of 4-Bromo-2-nitrophenol

This precursor is synthesized via electrophilic nitration of p-bromophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the bromine atom, the incoming nitro group is directed primarily to the ortho position.

Experimental Protocol: Nitration of p-Bromophenol

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-bromophenol (10.0 g, 57.8 mmol) in 50 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
- **Nitrating Agent Preparation:** In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (4.5 mL, ~71.7 mmol) to 10 mL of glacial acetic acid.

- **Reaction:** Add the nitrating mixture dropwise to the stirred solution of p-bromophenol over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Quenching and Isolation:** After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
- **Purification:** Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-Bromo-2-nitrophenol.[5][6]

Property	Value	Source
CAS Number	7693-52-9	[7]
Molecular Formula	C ₆ H ₄ BrNO ₃	[6]
Molecular Weight	218.00 g/mol	[6]
Appearance	Yellow Crystalline Solid	[6]
Melting Point	90-94 °C	[6]

Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenol.

Preparation of 3-Cyanophenylboronic acid

3-Cyanophenylboronic acid is a versatile reagent used in a variety of cross-coupling reactions. [8] While it is commercially available from numerous suppliers, a synthesis protocol from 3-bromobenzonitrile is provided here for completeness. The mechanism involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis. [9]

Experimental Protocol: Synthesis from 3-Bromobenzonitrile

- **Reaction Setup:** To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-bromobenzonitrile (5.0 g, 27.5 mmol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool

the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.

- Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 18.9 mL, 30.2 mmol) dropwise, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. Stir for 30 minutes.
- Borylation: Add triisopropyl borate (7.6 mL, 33.0 mmol) dropwise. After addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.
- Hydrolysis and Work-up: Cool the mixture to $0\text{ }^{\circ}\text{C}$ and quench by the slow addition of 2 M hydrochloric acid until the pH is ~ 2 . Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized to yield pure 3-Cyanophenylboronic acid.[9]

Property	Value	Source
CAS Number	150255-96-2	[10]
Molecular Formula	$\text{C}_7\text{H}_6\text{BNO}_2$	[10]
Molecular Weight	146.94 g/mol	[10]
Appearance	White to Light Yellow Solid	[9]
Melting Point	$>298\text{ }^{\circ}\text{C}$ (decomposes)	

Table 2: Physicochemical Properties of 3-Cyanophenylboronic acid.

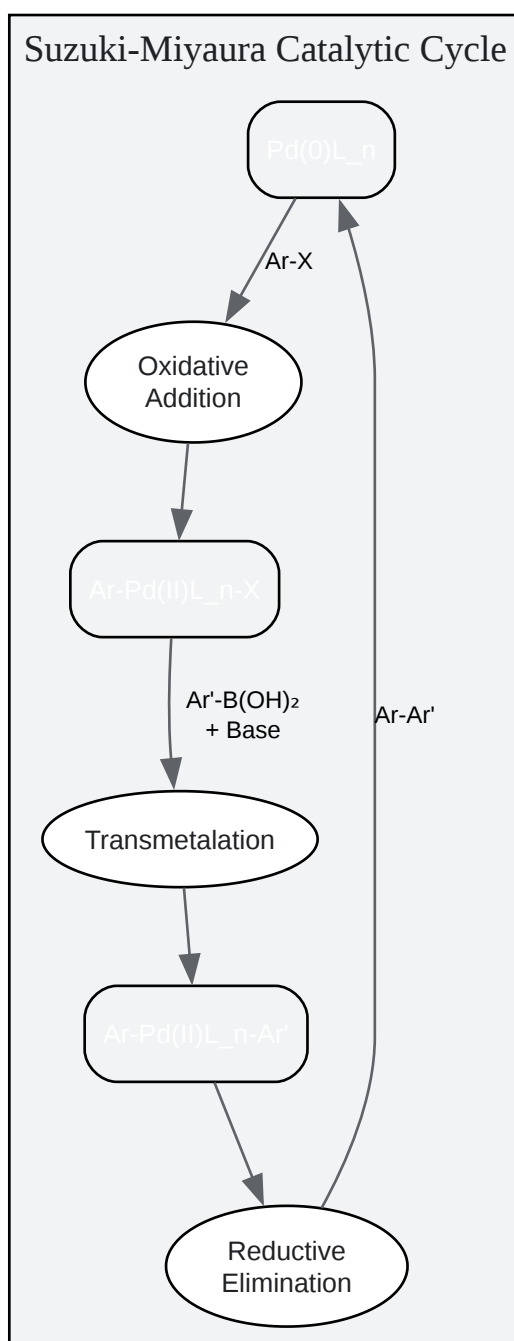
Part 2: The Suzuki-Miyaura Cross-Coupling Reaction

This section details the core reaction for assembling the biaryl structure. The palladium-catalyzed Suzuki-Miyaura reaction is renowned for its mild conditions and high functional group tolerance.[4][11]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-2-nitrophenol), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base to form a boronate complex, transfers its organic group (the 3-cyanophenyl moiety) to the Pd(II) center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.^[4]



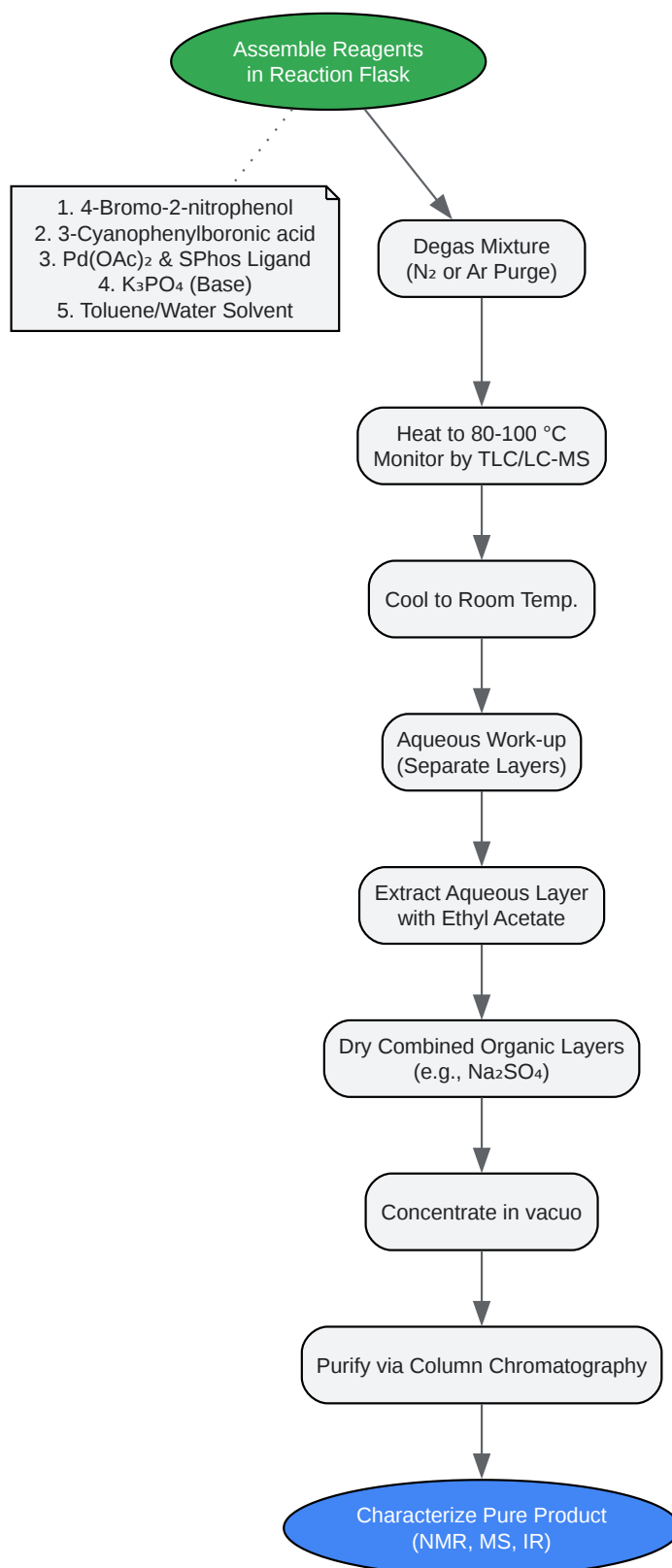
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Expertise in Action: The choice of catalyst, ligand, and base is critical. We use Pd(OAc)_2 as a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. SPhos (2-

Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected as the ligand; its bulk and electron-donating properties promote both the oxidative addition and reductive elimination steps, leading to higher efficiency.[1] Potassium phosphate (K_3PO_4) is a moderately strong base effective for this transformation.



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Caption: General experimental workflow for the synthesis.

Reagents & Conditions:

Reagent/Component	Molar Eq.	Amount (for 10 mmol scale)	Purpose
4-Bromo-2-nitrophenol	1.0	2.18 g	Aryl halide electrophile
3-Cyanophenylboronic acid	1.2	1.76 g	Organoboron nucleophile
Palladium(II) Acetate	0.02	45 mg	Catalyst precursor
SPhos	0.04	164 mg	Ligand for catalyst stabilization
Potassium Phosphate (K ₃ PO ₄)	3.0	6.37 g	Base for boronic acid activation
Toluene	-	80 mL	Organic solvent
Water	-	20 mL	Co-solvent to dissolve inorganic base

Table 3: Reagents for Suzuki-Miyaura Coupling Reaction.

Procedure:

- **Setup:** To a 250 mL Schlenk flask, add 4-Bromo-2-nitrophenol (2.18 g, 10.0 mmol), 3-Cyanophenylboronic acid (1.76 g, 12.0 mmol), Palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and potassium phosphate (6.37 g, 30.0 mmol).
- **Solvent Addition & Degassing:** Add toluene (80 mL) and water (20 mL). Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting 4-bromo-2-nitrophenol is consumed (typically 4-12 hours).

- Work-up: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
- Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part 3: Purification and Characterization

The crude product obtained after work-up will likely contain residual catalyst, ligand, and potentially some side products. Purification is essential to obtain the target compound in high purity.

Purification Protocol

Silica Gel Column Chromatography: The most common and effective method for purifying this type of compound is column chromatography.

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).
- Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield **4-(3-Cyanophenyl)-2-nitrophenol** as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic signals corresponding to both phenyl rings, as well as a characteristic signal for the phenolic -OH proton.
- ^{13}C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms, including the quaternary carbons of the biaryl linkage and the distinct signal for the nitrile carbon ($-\text{C}\equiv\text{N}$).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate molecular weight.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch (phenol), the $\text{C}\equiv\text{N}$ stretch (nitrile), and the asymmetric and symmetric N-O stretches of the nitro group.[12]

Safety and Handling

- Reagents: Handle concentrated nitric acid, organic solvents, and palladium catalysts with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.
- Reactions: The nitration reaction is exothermic and must be controlled with proper cooling. Cross-coupling reactions should be conducted under an inert atmosphere to prevent catalyst degradation and potential side reactions.
- Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, according to institutional and local environmental regulations.

Conclusion

The synthesis of **4-(3-Cyanophenyl)-2-nitrophenol** is reliably achieved through a convergent strategy centered on a Suzuki-Miyaura cross-coupling reaction. By carefully preparing the requisite precursors, 4-Bromo-2-nitrophenol and 3-Cyanophenylboronic acid, and by employing optimized reaction conditions with a suitable palladium catalyst system, the target biaryl

compound can be obtained in good yield and high purity. The protocols and rationale outlined in this guide provide a robust framework for researchers to successfully execute this synthesis.

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